Cas no 110235-27-3 (2-Pyrimidinamine,4,6-dimethoxy-N-phenyl-)

2-Pyrimidinamine,4,6-dimethoxy-N-phenyl- structure
110235-27-3 structure
Product Name:2-Pyrimidinamine,4,6-dimethoxy-N-phenyl-
CAS No:110235-27-3
MF:C12H13N3O2
MW:231.250522375107
CID:128751
PubChem ID:15615503
Update Time:2025-04-18

2-Pyrimidinamine,4,6-dimethoxy-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinamine,4,6-dimethoxy-N-phenyl-
    • (4,6-DIMETHOXY-PYRIMIDIN-2-YL)-PHENYL-AMINE
    • 4,6-dimethoxy-N-phenylpyrimidin-2-amine
    • (4,6-Dimethoxy-pyrimidin-2-yl)phenyl-amine
    • SCHEMBL1927913
    • 4,6-dimethoxy-n-phenyl-2-pyrimidinamine
    • DTXSID40575762
    • 110235-27-3
    • DTXCID60526534
    • Inchi: 1S/C12H13N3O2/c1-16-10-8-11(17-2)15-12(14-10)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14,15)
    • InChI Key: HLIGGTCDMPWFCH-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(=NC(=N1)NC1C=CC=CC=1)OC

Computed Properties

  • Exact Mass: 231.10089
  • Monoisotopic Mass: 231.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 56.3Ų

Experimental Properties

  • PSA: 56.27
  • LogP: 1.65930
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